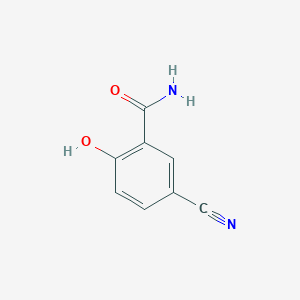

5-Cyano-2-hydroxybenzamide

Description

5-Cyano-2-hydroxybenzamide is a benzamide derivative characterized by a hydroxyl (-OH) group at the 2-position and a cyano (-CN) substituent at the 5-position of the benzene ring. This molecular architecture confers unique physicochemical properties, including distinct hydrogen-bonding capabilities and electronic effects.

Properties

CAS No. |

97005-33-9 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

5-cyano-2-hydroxybenzamide |

InChI |

InChI=1S/C8H6N2O2/c9-4-5-1-2-7(11)6(3-5)8(10)12/h1-3,11H,(H2,10,12) |

InChI Key |

IRLLYCGYUULHAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

N-(5-Cyanononan-5-yl)benzamide

- Molecular Formula : C₁₇H₂₄N₂O

- Key Features: A long aliphatic chain (nonan-5-yl) with a terminal cyano group and a benzamide moiety.

- Hydrogen Bonding : Exhibits intermolecular N–H⋯O (3.083 Å) and C–H⋯O (3.304 Å) interactions, forming chains along the crystallographic a-axis. The dihedral angle between the phenyl and amide groups is 19.5°, indicating moderate planarity disruption .

5-Chloro-N,2-dihydroxybenzamide

- Molecular Formula: C₈H₆ClNO₃ (based on ).

- Key Features : Chloro (-Cl) substituent at the 5-position and dual hydroxyl groups at the 2-position and N-position.

- The dual hydroxyl groups enhance hydrogen-bonding capacity compared to 5-Cyano-2-hydroxybenzamide .

5-(2-Bromoacetyl)-2-hydroxybenzamide

- Molecular Formula: C₁₀H₈BrNO₃ (compound 2 in ).

- Key Features : Bromoacetyl substituent at the 5-position and hydroxyl at the 2-position.

- Contrast: The bromoacetyl group introduces steric bulk and reactivity (e.g., nucleophilic substitution), unlike the cyano group, which participates in dipole interactions and π-stacking .

Physicochemical Properties

| Compound | Hydrogen Bonding | Key Functional Groups | Notable Properties |

|---|---|---|---|

| 5-Cyano-2-hydroxybenzamide | Intramolecular O–H⋯O (anticipated) | –OH, –CN, –CONH₂ | High polarity, moderate solubility |

| N-(5-Cyanononan-5-yl)benzamide | Intermolecular N–H⋯O, C–H⋯O | –CN, –CONH–, aliphatic chain | Low solubility in polar solvents |

| 5-Chloro-N,2-dihydroxybenzamide | Dual O–H⋯O networks | –Cl, –OH, –CONH₂ | Enhanced acidity due to –Cl |

| 5-(2-Bromoacetyl)-2-hydroxybenzamide | O–H⋯O and halogen bonds | –Br, –OH, –COCH₂Br | Reactive toward nucleophiles |

Functional and Application Differences

- Pharmaceutical Intermediates: N-(5-Cyanononan-5-yl)benzamide serves as an intermediate in amino acid synthesis, a role less likely for 5-Cyano-2-hydroxybenzamide due to its shorter backbone .

- Crystallinity: The extended aliphatic chain in N-(5-Cyanononan-5-yl)benzamide promotes crystalline packing, whereas 5-Cyano-2-hydroxybenzamide’s planar structure may favor amorphous solid dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.